

# Ezatiostat Hydrochloride: A Tripeptide Glutathione Analog for Hematopoietic Stimulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ezatiostat Hydrochloride

Cat. No.: B1593417

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**Ezatiostat hydrochloride**, also known as TLK199, is a novel synthetic tripeptide analog of glutathione under investigation for the treatment of myelodysplastic syndromes (MDS) and other conditions characterized by cytopenias.[1][2] As a prodrug, ezatiostat is systemically absorbed and subsequently metabolized to its active form, TLK117.[1][3] This active metabolite selectively inhibits Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in the regulation of cellular proliferation, differentiation, and apoptosis.[1][4] This technical guide provides a comprehensive overview of the core scientific principles of **ezatiostat hydrochloride**, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

### Mechanism of Action

Ezatiostat's therapeutic effects are mediated through the inhibition of GSTP1-1 by its active metabolite, TLK117.[1][4] GSTP1-1 is an enzyme that is frequently overexpressed in various cancer cells and is known to negatively regulate the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction.[1][4]

The key steps in the mechanism of action are as follows:

- **Prodrug Conversion:** Ezatiostat, a diethyl ester, is readily absorbed and intracellularly converted by esterases into its active diacid form, TLK117.[\[5\]](#)
- **GSTP1-1 Inhibition:** TLK117 selectively binds to and inhibits the activity of GSTP1-1.[\[1\]](#)[\[4\]](#) This inhibition disrupts the interaction between GSTP1-1 and JNK.[\[4\]](#)
- **JNK Pathway Activation:** The release of JNK from GSTP1-1 inhibition leads to its phosphorylation and subsequent activation.[\[4\]](#)[\[5\]](#)
- **Downstream Cellular Effects:** Activated JNK phosphorylates downstream transcription factors, such as c-Jun, which then translocate to the nucleus and modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.[\[1\]](#)[\[6\]](#) In hematopoietic progenitor cells, this signaling cascade promotes growth and maturation, while in certain malignant cells, it can induce apoptosis.[\[7\]](#)[\[8\]](#)

## Core Data Summary

### Preclinical Efficacy and Potency

The following table summarizes the key in vitro potency and efficacy data for ezatiostat and its active metabolite, TLK117.

| Compound  | Assay              | Cell Line/Enzyme                     | Parameter           | Value   | Reference(s)                            |
|---|--------------------|--------------------------------------|---------------------|---------|---|
| TLK117  | GSTP1-1 Inhibition | Purified Enzyme                      | K <sub>i</sub>      | 0.4 μM  | <a href="#">[4]</a> <a href="#">[5]</a> |
| Ezatiostat (TLK199)                             | Cell Viability     | HT29 (human colon adenocarcinoma)    | IC <sub>50</sub>    | 22 μM   | <a href="#">[5]</a>                     |
| SW620, LoVo, Caco2 (human colon adenocarcinoma) | IC <sub>50</sub>   | 26-28 μM                             | <a href="#">[5]</a> |         |   |
| Ezatiostat Analogs                              | Cell Viability     | HL-60 (human promyelocytic leukemia) | CC <sub>50</sub>    | 6-17 μM | <a href="#">[2]</a>                     |

## Clinical Pharmacokinetics

Pharmacokinetic parameters of ezatiostat and its primary metabolites were evaluated in patients with myelodysplastic syndrome.

| Compound                   | Parameter                                 | Value               | Reference(s)        |
|----------------------------|---|---------------------|---------------------|
| Ezatiostat                 | Elimination Half-life (t <sub>1/2</sub> ) | 0.20 h              | <a href="#">[9]</a> |
| AUC/dose                   | 0.008 h/L                                 | <a href="#">[9]</a> |                     |
| Distribution Half-life     | 0.03 h                                    | <a href="#">[9]</a> |                     |
| TLK236 (metabolite)        | Elimination Half-life (t <sub>1/2</sub> ) | 2.65 h              | <a href="#">[9]</a> |
| AUC/dose                   | 0.341 h/L                                 | <a href="#">[9]</a> |                     |
| TLK117 (active metabolite) | Elimination Half-life (t <sub>1/2</sub> ) | 0.24–0.60 h         | <a href="#">[9]</a> |
| AUC/dose                   | 0.0116 h/L                                | <a href="#">[9]</a> |                     |

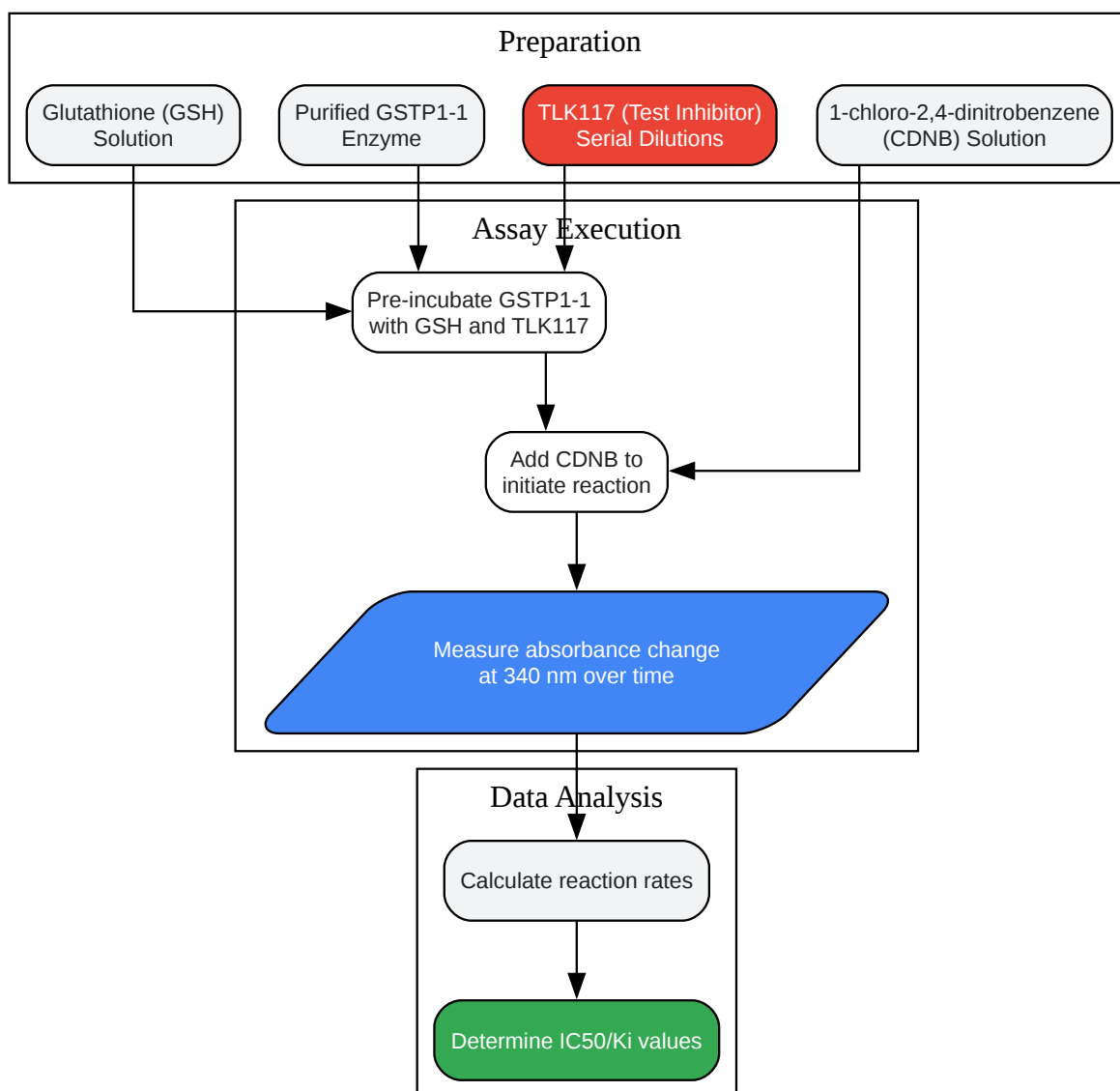
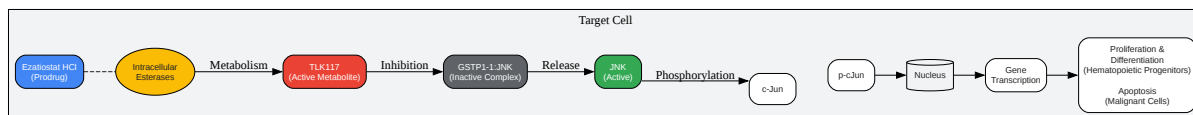
## Clinical Efficacy in Myelodysplastic Syndrome (MDS)

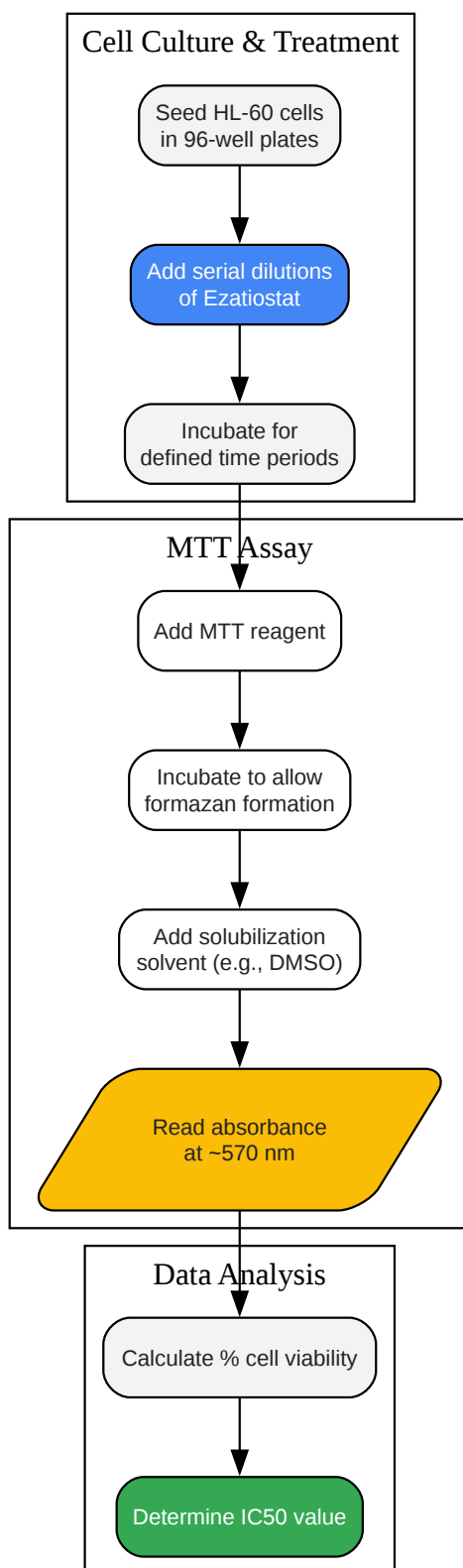
Clinical trials have demonstrated the potential of ezatiostat to improve hematologic parameters in patients with MDS.

| Study Phase                 | Patient Population                        | Endpoint                     | Response Rate                    | Reference(s)                            |
|-----------------------------|---|------------------------------|----------------------------------|---|
| Phase 1/2a (IV formulation) | Trilineage Cytopenia                      | Trilineage Response          | 25% (4 of 16 patients)           | <a href="#">[1]</a>                     |
| Erythroid Cytopenia         | Hematologic Improvement-Erythroid (HI-E)  | 24% (9 of 38 patients)       | <a href="#">[1]</a>              |   |
| Neutropenia                 | Hematologic Improvement-Neutrophil (HI-N) | 42% (11 of 26 patients)      | <a href="#">[1]</a>              |   |
| Thrombocytopenia            | Hematologic Improvement-Platelet (HI-P)   | 50% (12 of 24 patients)      | <a href="#">[1]</a>              |   |
| Phase 1 (oral formulation)  | Low to Intermediate-2 Risk MDS            | Hematologic Improvement (HI) | 17 responses at 200-6000 mg/day  | <a href="#">[8]</a> <a href="#">[9]</a> |
|                             |   |                              | 11 responses at 4000-6000 mg/day |   |

## Signaling Pathway and Experimental Workflow Diagrams

## Ezatiostat Hydrochloride Mechanism of Action





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com:443 [bocsci.com:443]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ezatiostat Hydrochloride: A Tripeptide Glutathione Analog for Hematopoietic Stimulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593417#ezatiostat-hydrochloride-as-a-tripeptide-analog-of-glutathione]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)